2-[2-(3-Chlorophenoxy)acetamido]benzoic acid
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Overview
Description
2-[2-(3-Chlorophenoxy)acetamido]benzoic acid is an organic compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid is the TMEM206 ion channel . TMEM206 is a transmembrane protein that conducts chloride ions across plasma and vesicular membranes .
Mode of Action
This compound interacts with TMEM206 by inhibiting its mediated currents . This interaction occurs at low pH levels, and the compound acts as a small molecule inhibitor for TMEM206 .
Biochemical Pathways
The inhibition of TMEM206 by this compound affects the chloride ion transport across plasma and vesicular membranes . This can impact several physiological functions regulated by chloride ions, such as cell volume, vesicular acidification, transepithelial transport, and cellular signaling .
Result of Action
The inhibition of TMEM206 by this compound results in a decrease in chloride ion transport across plasma and vesicular membranes .
Biochemical Analysis
Biochemical Properties
It has been found to inhibit TMEM206 mediated currents . TMEM206 is a protein that contributes to acid-induced cell death in various cell types .
Cellular Effects
In cellular context, 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid has been reported to inhibit TMEM206 mediated currents . Tmem206 does not contribute to acid-induced cell death in colorectal cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid typically involves the reaction of 3-chlorophenoxyacetic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chlorophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[2-(3-Chlorophenoxy)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as an inhibitor of specific enzymes.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound shares a similar structure but has different substituents, which can lead to variations in its chemical properties and biological activity.
2-[2-(4-Chlorophenoxy)acetamido]benzoic acid: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness
2-[2-(3-Chlorophenoxy)acetamido]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its versatility in various chemical reactions make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[[2-(3-chlorophenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-10-4-3-5-11(8-10)21-9-14(18)17-13-7-2-1-6-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZZSTBPSZAAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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